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molecular formula C19H17NO3S B8792237 ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate

ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate

Cat. No. B8792237
M. Wt: 339.4 g/mol
InChI Key: LPFNYZLGCZCARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001228

Procedure details

10 g ethyl S-(4,5-diphenyloxazol-2-yl)-mercaptoacetate dissolved in 30 ml ethanol were mixed with 30 ml 40% NaOH and maintained for 1 hour at room temperature. The sodium salt which separated from the reaction mixture was redissolved by means of addition of 200 ml distilled water. The alkaline solution was slowly poured into 300 ml ice-cooled 15% HCl. The precipitated S-(4,5-diphenyloxazol-2-yl)-mercaptoacetic acid was filtered, washed with water and crystallized from aqueous ethanol to give 7.4 g of a product melting at 137°-139° C (yield = 80.7%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
80.7%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([S:18][CH2:19][C:20]([O:22]CC)=[O:21])[O:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[C:1]1([C:7]2[N:8]=[C:9]([S:18][CH2:19][C:20]([OH:22])=[O:21])[O:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)SCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sodium salt which separated from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
was redissolved by means of addition of 200 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
The alkaline solution was slowly poured into 300 ml ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled 15% HCl
FILTRATION
Type
FILTRATION
Details
The precipitated S-(4,5-diphenyloxazol-2-yl)-mercaptoacetic acid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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